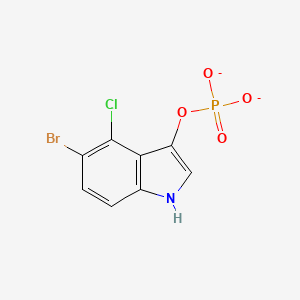
5-Bromo-4-chloro-3-indolyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-3-indolyl phosphate: is a synthetic compound known for its application as a chromogenic substrate in biochemical assays. It is particularly used for the detection of alkaline phosphatase activity. The compound is characterized by the presence of bromine, chlorine, and a phosphonatooxy group attached to an indole ring, making it a versatile tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indolyl phosphate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated at specific positions to introduce the bromine and chlorine atoms.
Phosphorylation: The phosphoryl group is then introduced through a phosphorylation reaction, often using phosphoryl chloride or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-scale Bromination and Chlorination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Efficient Phosphorylation: Employing continuous flow reactors or batch reactors to introduce the phosphoryl group efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can occur, especially targeting the halogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Products include various oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives with different functional groups replacing bromine or chlorine.
科学的研究の応用
Key Applications
-
Immunoblotting :
- BCIP is extensively used in Western blotting to visualize proteins that have been transferred to membranes. When conjugated with alkaline phosphatase-labeled antibodies, the substrate produces a colored precipitate at the site of the target protein, allowing for easy identification and quantification .
-
In Situ Hybridization :
- In situ hybridization techniques utilize BCIP to detect specific nucleic acid sequences within tissue sections. The enzyme-linked probes facilitate the visualization of hybridized sequences through colorimetric changes, enhancing the understanding of gene expression patterns in various biological contexts .
- Immunohistochemistry :
- Histochemistry :
- Colorimetric Detection in Biosensors :
Data Table: Comparative Applications of this compound
| Application Type | Description | Key Features |
|---|---|---|
| Immunoblotting | Visualization of proteins on membranes using alkaline phosphatase | Colorimetric detection; easy quantification |
| In Situ Hybridization | Detection of nucleic acids within tissues | Specificity for target sequences; spatial resolution |
| Immunohistochemistry | Localization of proteins in tissue samples | Enhanced visualization; diagnostic applications |
| Histochemistry | Staining for enzyme activity in tissues | Insight into cellular processes; colorimetric readout |
| Biosensor Applications | Detection of biomolecules using colorimetric changes | Quantitative analysis; rapid results |
Case Studies
-
Detection of Alkaline Phosphatase Activity :
A study utilized BCIP/NBT as a substrate system for detecting alkaline phosphatase activity in canine appendicular osteosarcoma samples. The results indicated significant enzyme expression correlated with tumor progression, demonstrating the utility of BCIP in veterinary oncology research . -
Gene Expression Analysis :
In another investigation, researchers applied BCIP during in situ hybridization to study gene expression patterns in plant tissues under stress conditions. The findings revealed differential expression of stress-responsive genes, highlighting the effectiveness of BCIP in plant molecular biology . -
Biosensor Development :
A recent development involved integrating BCIP into a nanocellulose-based biosensor for detecting human neutrophil elastase. The study reported that the color intensity from BCIP was directly proportional to enzyme concentration, showcasing its potential for clinical diagnostics .
作用機序
The compound acts as a substrate for alkaline phosphatase. When the enzyme cleaves the phosphate group, it produces a colored product, which can be easily detected. This reaction is used to measure the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the cleavage of the phosphate group occurs, leading to the formation of a detectable product.
類似化合物との比較
5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used for similar applications.
X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside): Used for the detection of β-galactosidase activity.
Uniqueness:
- The presence of the phosphonatooxy group provides distinct reactivity and detection capabilities compared to other chromogenic substrates.
This compound: is unique due to its specific application in detecting alkaline phosphatase activity, whereas similar compounds like X-Gal are used for different enzymes.
This compound’s versatility and specificity make it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C8H4BrClNO4P-2 |
|---|---|
分子量 |
324.45 g/mol |
IUPAC名 |
(5-bromo-4-chloro-1H-indol-3-yl) phosphate |
InChI |
InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14)/p-2 |
InChIキー |
QRXMUCSWCMTJGU-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















